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molecular formula C12H14ClN3 B8666819 4-chloro-N,N-diethylquinazolin-2-amine

4-chloro-N,N-diethylquinazolin-2-amine

Cat. No. B8666819
M. Wt: 235.71 g/mol
InChI Key: XNRBRDBFLCTQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739127

Procedure details

20.0 g of 1H,3H-quinazoline-2,4-dione were dissolved in 280 ml of phosphorus oxychloride, and 60 ml of triethylamine were added. After refluxing for 75 minutes, the excess phosphorus oxychloride was distilled off under vacuum and the residue was slowly introduced into 200 ml of ice-cold 1N sodium hydroxide solution. Extraction with dichloromethane (three times 150 ml), washing of the organic phase with water (three times 100 ml), drying over magnesium sulfate and distillation of the solvent on a rotary evaporator gave a brown oil, which could be used in the next reaction without further purification. Yield: 17.7 g (60%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[NH:3][C:2]1=O.[CH2:13]([N:15](CC)[CH2:16][CH3:17])[CH3:14].P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[C:2]([N:15]([CH2:16][CH3:17])[CH2:13][CH3:14])[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
280 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 75 minutes
Duration
75 min
DISTILLATION
Type
DISTILLATION
Details
the excess phosphorus oxychloride was distilled off under vacuum
ADDITION
Type
ADDITION
Details
the residue was slowly introduced into 200 ml of ice-cold 1N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane (three times 150 ml)
WASH
Type
WASH
Details
washing of the organic phase with water (three times 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate and distillation of the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
gave a brown oil, which
CUSTOM
Type
CUSTOM
Details
could be used in the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC2=CC=CC=C12)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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